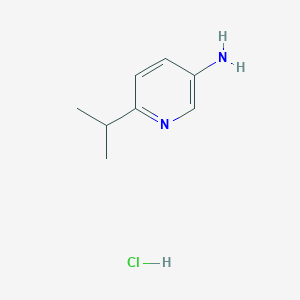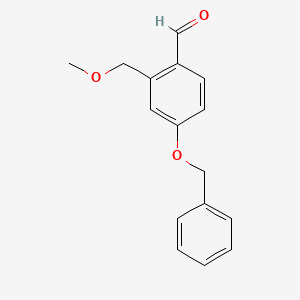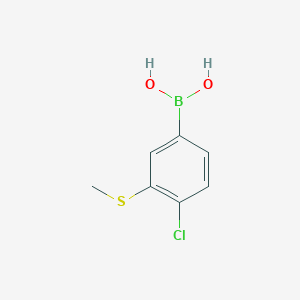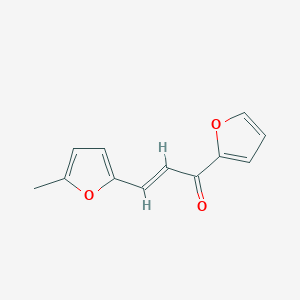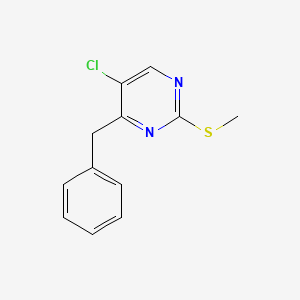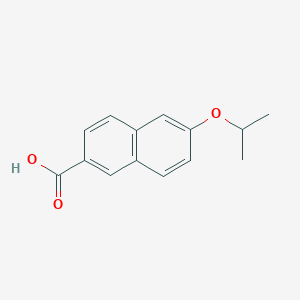
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is an organomagnesium compound with the molecular formula C₁₂H₆BrF₃Mg and a molecular weight of 311.38 g/mol . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a trifluorophenyl group and a phenyl group attached to a magnesium bromide moiety.
准备方法
Synthetic Routes and Reaction Conditions
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide can be synthesized through the reaction of 4-bromo-3,4,5-trifluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the following steps:
Preparation of the Reaction Mixture: 4-bromo-3,4,5-trifluorobenzene is dissolved in THF.
Addition of Magnesium: Magnesium turnings are added to the solution under an inert atmosphere.
Reaction Monitoring: The reaction is monitored for the formation of the Grignard reagent.
Purification: The product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can be used in halogen-metal exchange reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous THF.
Coupling Reactions: Often requires a palladium catalyst and a base such as potassium carbonate.
Substitution Reactions: Involves the use of halogenated substrates and an inert atmosphere to prevent side reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from Suzuki-Miyaura coupling reactions.
Organometallic Intermediates: Produced in halogen-metal exchange reactions.
科学研究应用
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drug candidates through the formation of carbon-carbon bonds.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, oxidative addition, and transmetalation .
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Lacks the trifluorophenyl group, making it less reactive in certain reactions.
4-(2,3,4-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern, affecting its reactivity and selectivity.
4-(3,4-Difluorophenyl)phenylmagnesium Bromide: Contains one less fluorine atom, leading to different electronic properties.
Uniqueness
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in various chemical reactions. The trifluorophenyl group also imparts unique electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGZAETVYGZBDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
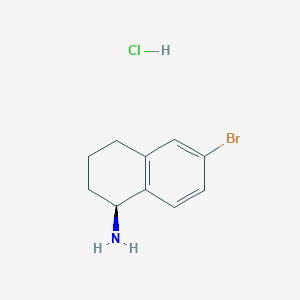
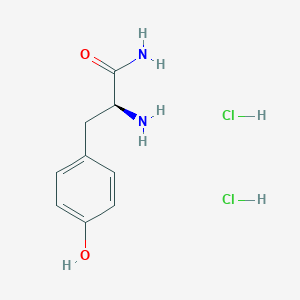
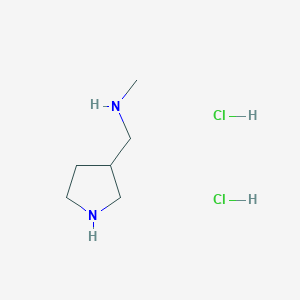
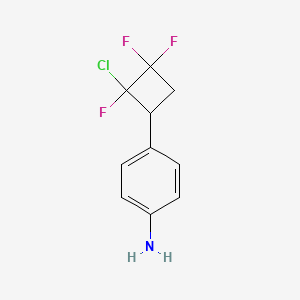
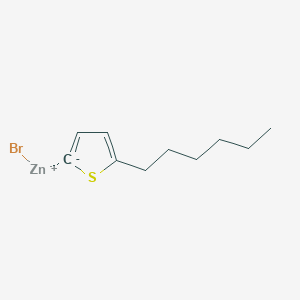
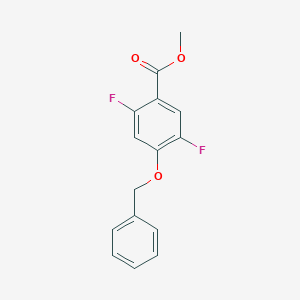
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
